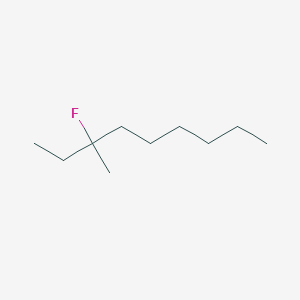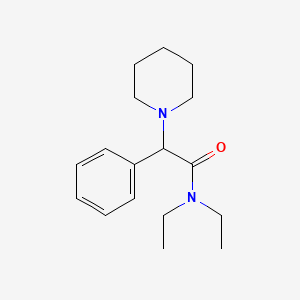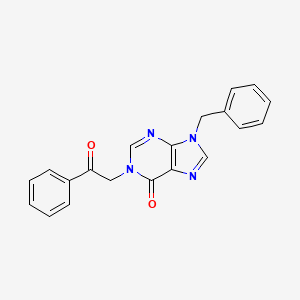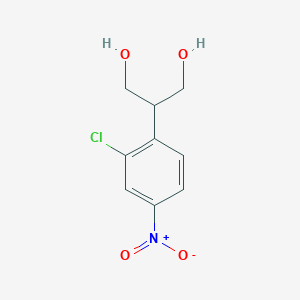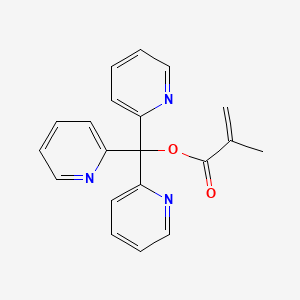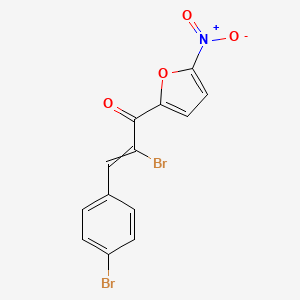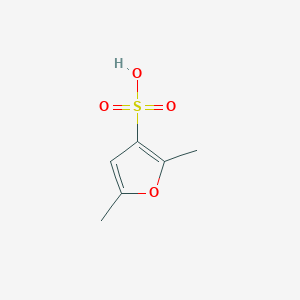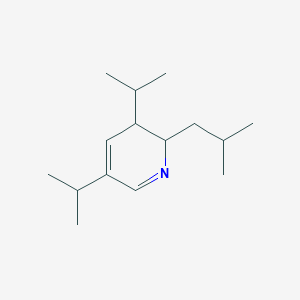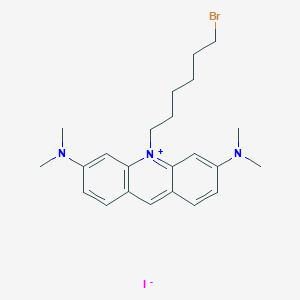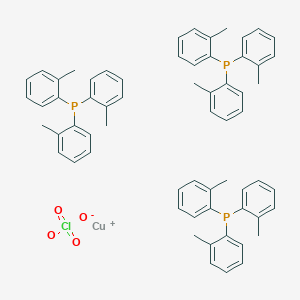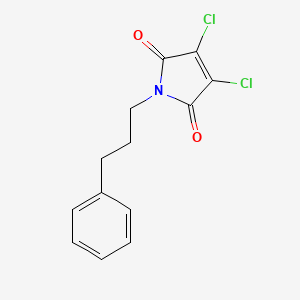
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, and a phenylpropyl group at position 1. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 3-phenylpropylamine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles to form various addition products.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: This compound has an ethyl and a methyl group instead of the phenylpropyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: This compound has a vinyl and a methyl group, which also results in distinct properties compared to the phenylpropyl derivative.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
92751-36-5 |
|---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3,4-dichloro-1-(3-phenylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-11(15)13(18)16(12(10)17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
OZYHPZMQTNHZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


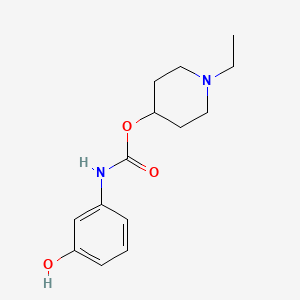
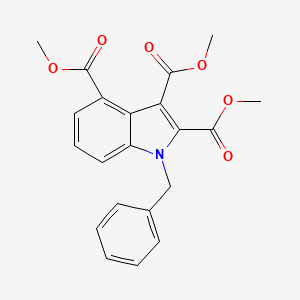
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
